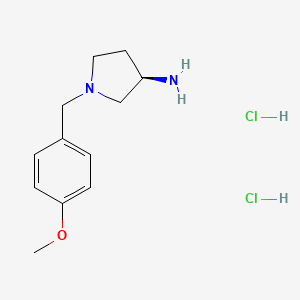

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethoxybenzylamine is a chemical compound with the linear formula (CH3O)2C6H3CH2NH2 . It is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .

Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile .Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES string COc1ccc(CN)c(OC)c1 and the InChI key QOWBXWFYRXSBAS-UHFFFAOYSA-N .- As an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .

- Total synthesis of (-)-muraymycin (MRY) D2 and its epimer, the antibacterial nucleoside natural product .

- Two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .

- Synthesis of N-hydroxythiourea .

- Synthesis of anti-HIV-1 agents .

Applications De Recherche Scientifique

Intervalence Transitions in Mixed-Valence Species

Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges has shed light on the intervalence charge-transfer (IVCT) properties of these compounds. The study provides insights into the electronic interactions and solvatochromism in mixed-valence monocations, which are essential for understanding electron transfer processes in organic materials (Barlow et al., 2005).

Stereospecific Synthesis of Pyrrolidines

The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones highlights the application of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the synthesis of enantiomerically pure pyrrolidines. This method leverages the stereocontrol exerted by the stereogenic center of the pyranone, offering a pathway to tetrasubstituted pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).

Catalytic Carbonylation Reactions

The study on the reactivity of Me‐pma RhI and IrI complexes upon deprotonation and their application in catalytic carbene carbonylation reactions demonstrates the utility of (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine derivatives in the activation and transformation of amines. This research underscores the role of such compounds in facilitating the formation of ketenes, highlighting their potential in synthetic organic chemistry (Tang et al., 2016).

Anti-Inflammatory Activity

The evaluation of new aza-bicyclic isoxazoline acylhydrazone derivatives, including compounds with (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine motifs, for anti-inflammatory activity provides insight into their therapeutic potential. This research indicates that such compounds can inhibit TNF-α, IL-1β, and vasoactive amine production, suggesting their applicability in developing new anti-inflammatory agents (Mota et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIXSNQSIRYFR-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)

![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)